molecular formula C22H43NO B086657 Erucamide CAS No. 112-84-5

Erucamide

Cat. No.: B086657
CAS No.: 112-84-5
M. Wt: 337.6 g/mol
InChI Key: UAUDZVJPLUQNMU-KTKRTIGZSA-N
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Description

Erucamide is a fatty acid-based surfactant that is widely used in a variety of industrial and commercial applications. It is a non-ionic surfactant, meaning that it does not contain any ionic groups in its structure. This compound is a white, waxy solid with a melting point of around 45°C and is soluble in a variety of organic solvents. It is a relatively low-cost surfactant, and its low toxicity makes it an attractive option for a variety of applications.

Scientific Research Applications

  • As a Lubricant and for Thermal Management : Single-crystalline 2D erucamide demonstrates ultra-low friction and enhanced thermal conductivity, making it a promising material for nanoscale lubrication and thermal management (Huang et al., 2018).

  • In Biological Medicine : this compound has been identified in blood plasma with potential roles in inhibiting intestinal diarrhea and regulating fluid volumes in organs. It's also known to stimulate angiogenesis (Hamberger & Stenhagen, 2003).

  • As an Additive in Polymer Films : It's frequently used to reduce the coefficient of friction in polyolefin films. The variation in erucic acid content in commercial erucamides does not significantly affect its slip properties in polymers tested (Walp & Tomlinson, 2004).

  • In Neuroscience : Exhibits antidepressant and anxiolytic-like effects in animal models, potentially related to the regulation of the hypothalamus-pituitary-adrenal axis (Li et al., 2017).

  • For Liver Injury Treatment : Demonstrates protective effects against stress-induced liver injury in rats by inhibiting glycine cleavage (Cuiying et al., 2021).

  • In Angiogenesis : Isolated as a major angiogenic lipid from bovine mesentery, promoting angiogenesis in various assays (Wakamatsu et al., 1990).

  • In Memory Deficit Prevention : Found in radish leaves, this compound shows potential in preventing memory deficits related to Alzheimer's disease by modulating cholinergic functions (Kim et al., 2018).

  • As an Anti-tumor Agent : Exhibits inhibitory effects against BEL-7404 cells in vitro, suggesting potential anti-cancer properties (De-huan, 2010).

Mechanism of Action

Target of Action

Erucamide, a highly hydrophobic fatty acid amide, primarily targets microglia , a type of glial cell located throughout the brain and spinal cord . Microglia are the primary immune cells of the central nervous system and play a crucial role in maintaining the health of the nervous system . This compound also interacts with peroxisome proliferator-activated receptors .

Mode of Action

This compound’s interaction with its targets leads to various changes. It has been shown to modulate cholinergic pathways and signaling molecules associated with memory in animal models, leading to enhanced cognitive function . It also upregulates angiogenic cytokines like VEGF, PDGFa, FGF, IL-6, TNFa in microglia . Moreover, this compound has demonstrated the ability to inhibit elastase and thrombin .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates cholinergic pathways, which are critical for memory and cognition . It also influences the signaling pathways of angiogenic cytokines, which are essential for the growth of new blood vessels . Furthermore, it interacts with peroxisome proliferator-activated receptors, which play a crucial role in the regulation of cellular differentiation, development, and metabolism .

Pharmacokinetics

It is known that this compound can degrade during processing and long-term storage, forming various oxidation products .

Result of Action

This compound has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It also regulates and maintains a neurotrophic microenvironment in the retina .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, during the processing and long-term storage of polymers, this compound can degrade, forming various oxidation products . These degradation products can affect the recovery rates of this compound . Therefore, the environment in which this compound is stored and processed can significantly impact its action and efficacy.

Safety and Hazards

Erucamide should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Erucamide has been shown to interact with various biomolecules. For instance, it has been reported to modulate cholinergic pathways and signaling molecules associated with memory in animal models . This suggests that this compound may interact with enzymes and proteins involved in these pathways.

Cellular Effects

This compound has demonstrated various effects on cells. For instance, it has been shown to ameliorate depression and anxiety-like behaviors in several mouse models . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to reduce internal friction by penetrating the polymer’s spherical structures and releasing their arrangement . This property enables smoother movement between polymer molecules and structures .

Temporal Effects in Laboratory Settings

The migration of this compound to the polymer surface reaches near equilibrium within the first 2 hours of film production . Over time, this compound degradation can occur during polymer processing and long-term storage, leading to the formation of various oxidation products .

Dosage Effects in Animal Models

Different doses of this compound have shown various pharmacological effects in animal studies . For instance, oral administration of this compound at dosages of 3 mg/kg, 10 mg/kg, and 20 mg/kg has demonstrated potential for the treatment of cognitive dysfunction .

Metabolic Pathways

This compound is an endogenous fatty acid amide, suggesting it may be involved in lipid metabolism .

Transport and Distribution

This compound is known to migrate in polyolefin resins . It penetrates the polymer’s spherical structures, enabling smoother movement between polymer molecules and structures .

Properties

IUPAC Name

(Z)-docos-13-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUDZVJPLUQNMU-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026929
Record name Erucamide
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Molecular Weight

337.6 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Solid; [Hawley] Off-white beads with a fatty odor; [MSDSonline]
Record name 13-Docosenamide, (13Z)-
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Solubility

SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE
Record name ERUCAMIDE
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Vapor Pressure

0.00000001 [mmHg]
Record name Erucamide
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Mechanism of Action

ERUCIC ACID WAS INCORPORATED INTO DIPHOSPHATIDYLGLYCEROL & SPHINGOMYELIN IN HEART & LIVER OF MALE RATS FED ERUCIC ACID FOR 20 DAYS. /EURACIC ACID/
Record name ERUCAMIDE
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Color/Form

SOLID

CAS No.

112-84-5
Record name Erucamide
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Record name Erucamide
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Record name 13-Docosenamide, (13Z)-
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Record name (Z)-docos-13-enamide
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Record name ERUCAMIDE
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Melting Point

75-80 °C
Record name ERUCAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does erucamide affect the friction properties of polymers?

A1: this compound acts as a slip agent by migrating to the surface of polymer films, forming a lubricating layer that reduces the coefficient of friction (COF). [, , , , , , , ] The reduction in COF facilitates smooth processing and handling of the films, particularly in high-speed packaging applications.

Q2: How does the concentration of this compound impact its effectiveness as a slip agent?

A2: Studies have shown that the coefficient of friction (COF) of polymer films decreases with increasing this compound surface concentration until reaching a plateau. [, , ] This plateau suggests that a critical surface concentration of this compound is needed to achieve optimal slip properties.

Q3: Does the erucic acid content in commercial this compound impact its slip properties?

A3: Research has found that varying the erucic acid content in commercial this compound (80-93%) did not significantly impact its coefficient of friction in various linear low-density polyethylene (LLDPE) and low-density polyethylene (LDPE) films. []

Q4: How does temperature affect the migration and performance of this compound in polymer films?

A4: Elevated temperatures can cause this compound to migrate back into the polymer film, leading to a reduction in its surface concentration and an increase in COF. [, , , , , ] This phenomenon can affect the long-term stability and performance of this compound-containing films during storage and handling.

Q5: How do anti-block agents interact with this compound in polyethylene films?

A5: Inorganic anti-block agents, like synthetic silica, can help control this compound migration to the surface of polyethylene films. [] This controlled migration helps maintain desirable friction properties and overall film quality over time.

Q6: Are there ways to control the migration of this compound in polyolefin films?

A6: Yes, studies show that incorporating specific surface modifiers, such as hydroxyl-terminated co-oligomers of polyethylene (PE) and polyethylene oxide (PEO), can influence this compound migration. [, ] The effectiveness of these co-additives depends on factors like their molecular weight and hydrophilic-hydrophobic balance.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C22H43NO, and its molecular weight is 337.59 g/mol.

Q8: How does the molecular structure of this compound contribute to its properties?

A8: this compound's structure, featuring a long hydrophobic tail and a polar amide group, dictates its behavior as a slip agent. [, ] The hydrophobic tail interacts with the polymer matrix, while the polar head group orients towards the surface, creating a lubricating layer.

Q9: Can computational chemistry methods be employed to study this compound?

A9: Yes, quantum mechanical simulations, such as Density Functional Theory (DFT) calculations, have been used to model this compound brushes and understand the interactions between this compound molecules. [, ] These simulations can provide insights into the molecular-level mechanisms underlying this compound's friction-reducing properties.

Q10: How does the structure of this compound compare to similar compounds like behenamide, and how do these differences affect their properties?

A10: this compound and behenamide are structurally similar, but this compound possesses a cis double bond in its hydrocarbon chain. [, , ] This structural difference influences their intermolecular interactions, leading to distinct crystal formations and frictional properties. For instance, computational studies reveal that this compound chains tend to pack more closely due to π-π stacking interactions facilitated by the double bond, while behenamide chains adopt a more spread-out configuration. [, ] This difference in packing influences solvent penetration and ultimately affects their friction-reducing capabilities.

Q11: What analytical techniques are used to study this compound in polymer films?

A11: Various techniques are employed to characterize this compound in polymer films, including:* Surface analysis: * Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy [, , , , , , , ] * X-ray Photoelectron Spectroscopy (XPS) [, ] * Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [, ] * Microscopy: * Atomic Force Microscopy (AFM) [, , , , , , ] * Thermal Analysis: * Differential Scanning Calorimetry (DSC) [, ]* Chromatography: * Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ]* Spectroscopy: * Nuclear Magnetic Resonance (NMR) spectroscopy []

Q12: Does this compound have any applications beyond its use as a slip agent in polymers?

A12: Yes, research suggests that this compound possesses biological activities and might have potential applications in other fields:

  • Angiogenesis: this compound has demonstrated angiogenic properties in a rat cornea-micropocket assay, suggesting potential use in promoting blood vessel formation. [] Further research is needed to explore its therapeutic applications in this area.
  • Cognitive Enhancement: Studies have shown that this compound derived from radish leaves can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. [] This inhibitory effect suggests potential benefits in conditions like Alzheimer's disease, where acetylcholine levels are reduced.

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